6-Chlorobenzo[a]phenoxazin-5-one
Overview
Description
6-Chlorobenzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C16H8ClNO2. It belongs to the class of phenoxazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzene ring fused to a phenoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in the presence of an anhydrous base, such as sodium acetate, in a solvent like benzene or dimethylformamide (DMF). The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 110°C .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been employed to produce various derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[a]phenoxazin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique properties and enhanced biological activities .
Scientific Research Applications
6-Chlorobenzo[a]phenoxazin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and dyes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in bacterial cell death . Additionally, the compound’s antitumor activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chlorobenzo[a]phenoxazin-5-one include:
Phenoxazine: The parent compound of this compound, known for its diverse applications in dyes and pigments.
Phenothiazine: A structurally related compound with significant pharmacological activities, including antipsychotic and antiemetic properties.
Naphthoquinone: A compound with a similar quinone structure, known for its biological activities.
Uniqueness
This compound is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and allows for the formation of various derivatives with improved pharmacological activities .
Properties
IUPAC Name |
6-chlorobenzo[a]phenoxazin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYLQHFTGWKECH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384703 | |
Record name | 6-chlorobenzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73397-07-6 | |
Record name | 6-chlorobenzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.